プロパルギル-PEG7-酸

概要

説明

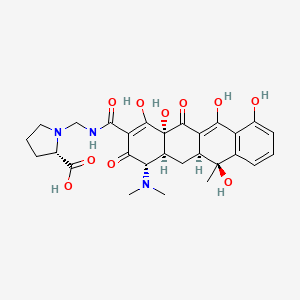

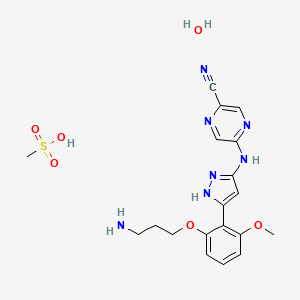

Propargyl-PEG7-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The synthesis of Propargyl-PEG7-acid involves the use of a highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom . This allows the propargylic unit to play a crucial role in organic synthesis by offering a handle for further synthetic transformations .Molecular Structure Analysis

The molecular weight of Propargyl-PEG7-acid is 392.5 g/mol . Its molecular formula is C18H32O9 .Chemical Reactions Analysis

The propargyl group in Propargyl-PEG7-acid can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAc) to yield a stable triazole linkage .Physical And Chemical Properties Analysis

Propargyl-PEG7-acid is a liquid .科学的研究の応用

ヘテロ二官能性ポリ(エチレン グリコール)の合成

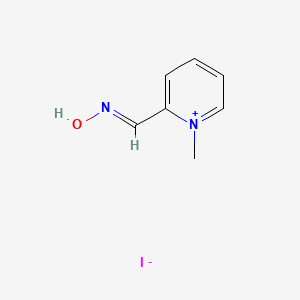

プロパルギル-PEG7-酸は、プロパルギル末端のヘテロ二官能性ポリ(エチレン グリコール)(PEG)誘導体の合成に使用されます {svg_1}。これらの誘導体は、ヒドロキシル、カルボキシル、メルカプト、またはヒドラジド末端基を持ちます。二官能性PEGのヒドロキシル基は、コハク酸無水物、システアミド、またはtert-ブチルカルバザートで修飾してこれらの基を導入することができます {svg_2}.

PEGベースの生体複合体の開発

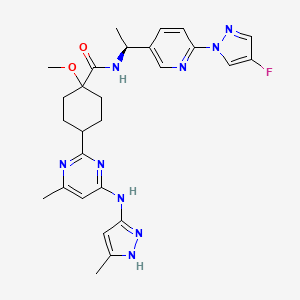

プロパルギル-PEG7-酸を使用して合成されたヘテロ二官能性PEG誘導体は、PEGベースの生体複合体の開発に使用できます {svg_3}。 これらの生体複合体は、さまざまな生物医学的用途を持っています {svg_4}.

タンパク質修飾

プロパルギル-PEG7-酸とその誘導体は、タンパク質修飾に使用できます {svg_5}。 これは、PEGの主要な生物医学的用途の1つです {svg_6}.

PEG-薬物複合体

プロパルギル-PEG7-酸は、PEG-薬物複合体の合成に使用できます {svg_7}。 これらの複合体は、薬物送達の分野で大きな可能性を秘めています {svg_8}.

ポリマーミセル

プロパルギル-PEG7-酸とその誘導体は、ポリマーミセルの形成に使用できます {svg_9}。 これらのミセルは、薬物送達に使用できます {svg_10}.

組織工学における3次元足場材料

プロパルギル-PEG7-酸とその誘導体は、組織工学のための3次元足場材料の開発に使用できます {svg_11}。 これらの材料は、細胞の成長と分化をサポートできます {svg_12}.

抗体薬物複合体(ADC)の合成

プロパルギル-PEG7-酸は、抗体薬物複合体(ADC)の合成に使用される開裂可能なADCリンカーです {svg_13}。 ADCは、がん治療のための標的療法として設計された生物製剤の1種です {svg_14}.

クリックケミストリー試薬

プロパルギル-PEG7-酸はクリックケミストリー試薬です。 アルキン基を含み、アジド基を含む分子と銅触媒アジド-アルキン環状付加(CuAAc)を受けられます {svg_15}。 この反応は、化学生物学および材料科学の分野で広く使用されています {svg_16}.

作用機序

Target of Action

Propargyl-PEG7-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are therefore the molecules that it is designed to link together. In the case of PROTACs, these targets are typically an E3 ubiquitin ligase and a protein of interest . For ADCs, the targets are an antibody and a cytotoxic drug .

Mode of Action

The compound interacts with its targets through a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry" . This reaction involves the alkyne group in the Propargyl-PEG7-acid molecule and an azide group in the target molecule . The result is a stable triazole linkage that connects the two molecules .

Biochemical Pathways

The biochemical pathways affected by Propargyl-PEG7-acid are largely dependent on the specific molecules it is used to link together. In the case of PROTACs, the compound can influence the ubiquitin-proteasome system, leading to the degradation of specific target proteins . For ADCs, the compound can affect the delivery of cytotoxic drugs to cancer cells .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility and stability . These properties can enhance the bioavailability of the molecules it is used to link together .

Result of Action

The molecular and cellular effects of Propargyl-PEG7-acid’s action are again dependent on the specific molecules it is used to link. In the context of PROTACs, the result can be the selective degradation of a target protein . For ADCs, the result can be the targeted delivery of a cytotoxic drug to cancer cells, leading to their death .

Action Environment

The action of Propargyl-PEG7-acid can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction can be affected by the presence of copper ions and the pH of the environment . Additionally, the stability of the compound can be influenced by temperature and storage conditions .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

The propargyl group in Propargyl-PEG7-acid can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This interaction with biomolecules makes Propargyl-PEG7-acid a versatile compound in biochemical reactions.

Cellular Effects

The hydrophilic PEG spacer in Propargyl-PEG7-acid increases its solubility in aqueous media , which can influence cell function by facilitating the transport of this compound across cell membranes

Molecular Mechanism

The molecular mechanism of Propargyl-PEG7-acid involves the formation of a stable amide bond with primary amine groups in the presence of activators . This reaction can lead to changes in the structure and function of biomolecules, potentially influencing enzyme activity and gene expression.

Transport and Distribution

The transport and distribution of Propargyl-PEG7-acid within cells and tissues are likely facilitated by its hydrophilic PEG spacer, which increases its solubility in aqueous media

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O9/c1-2-4-21-6-8-23-10-12-25-14-16-27-17-15-26-13-11-24-9-7-22-5-3-18(19)20/h1H,3-17H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXGERMSMMAGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

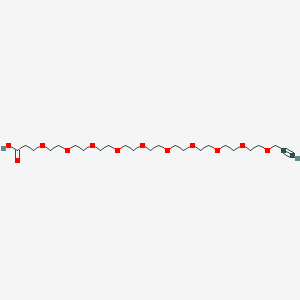

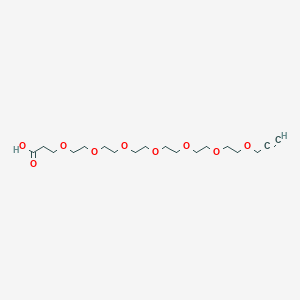

C#CCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601231911 | |

| Record name | 4,7,10,13,16,19,22-Heptaoxapentacos-24-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2093154-00-6 | |

| Record name | 4,7,10,13,16,19,22-Heptaoxapentacos-24-ynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2093154-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16,19,22-Heptaoxapentacos-24-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

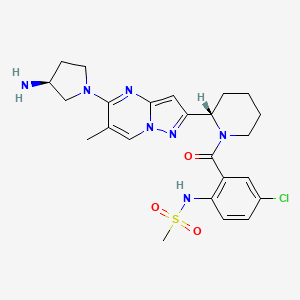

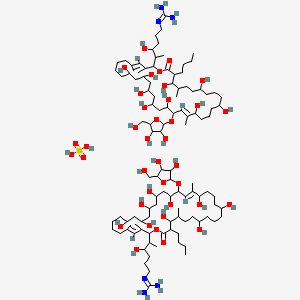

![5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide](/img/structure/B610204.png)